![molecular formula C15H13N3O3 B6526006 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 921182-17-4](/img/structure/B6526006.png)
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a furan boronic acid or stannane.
Introduction of the pyridine ring: The pyridine ring can be attached through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxazole ring.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Properties
Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.
Mechanism of Action :
- Protein Kinase Inhibition : The compound may selectively inhibit protein kinases involved in cancer signaling pathways.
- Enzyme Modulation : The oxazole moiety can interact with metabolic enzymes, influencing cellular metabolism.
Anti-inflammatory Activity
Compounds similar to this one have been explored for their potential to reduce inflammation, which is crucial in treating chronic inflammatory diseases.
Antimicrobial Effects
Research indicates that certain derivatives may exhibit antibacterial properties, making them candidates for further investigation in infectious disease treatment.
Comparative Studies
A comparative analysis of various derivatives highlights the importance of structural modifications on biological activity. The following table summarizes the IC₅₀ values for different compounds:
Compound Structure | IC₅₀ (μM) | Activity Type |
---|---|---|
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl] | 1.20 | Antimicrobial |
Pyrazole Derivative A | 0.65 | Anticancer |
Pyrazole Derivative B | 2.41 | Anti-inflammatory |
This data suggests that subtle changes in molecular structure can lead to pronounced differences in biological efficacy.
Case Study 1: Apoptosis Induction
A recent study demonstrated that a related compound led to increased p53 expression and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways. The compound's ability to induce apoptosis was dose-dependent, with IC₅₀ values observed in the micromolar range.
Case Study 2: Inhibition of Inflammatory Pathways
Another study investigated the anti-inflammatory effects of a derivative of this compound in a rat model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-(thien-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
- 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-thiazole-3-carboxamide
- 5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-imidazole-3-carboxamide
Uniqueness
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties
Biological Activity
5-(furan-2-yl)-N-[2-(pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is synthesized through a series of reactions involving furan and pyridine derivatives. The process typically involves the condensation of furan and pyridine-based precursors under specific conditions to yield the target oxazole derivative. The synthesis has been optimized to achieve high yields and purity, making it suitable for biological evaluations.
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Antimicrobial Activity
- Antibacterial Properties : The compound has demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : It also exhibits antifungal properties with MIC values indicating effectiveness against Candida albicans and Fusarium oxysporum .
2. Anti-inflammatory Activity
- The compound has shown promising anti-inflammatory effects in preclinical models, particularly through inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that it could selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Cytotoxicity and Cancer Research
- Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction, although further investigation is required to elucidate the specific pathways involved .
Case Studies
Several case studies have highlighted the compound's potential in therapeutic applications:
-
Case Study on Antibacterial Efficacy :
- A study conducted on the efficacy of the compound against resistant bacterial strains demonstrated significant activity, with a notable reduction in bacterial load in treated groups compared to controls.
-
Case Study on Anti-inflammatory Effects :
- In a carrageenan-induced paw edema model, administration of the compound resulted in a marked decrease in inflammation compared to untreated controls, supporting its use as an anti-inflammatory agent.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Properties
IUPAC Name |
5-(furan-2-yl)-N-(2-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-8-5-11-3-6-16-7-4-11)12-10-14(21-18-12)13-2-1-9-20-13/h1-4,6-7,9-10H,5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPQCOBNQSYFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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